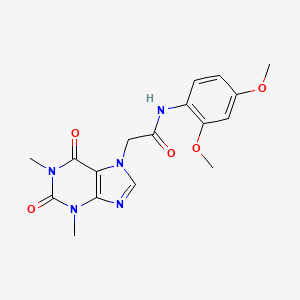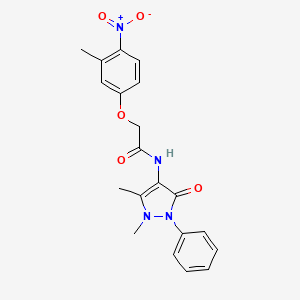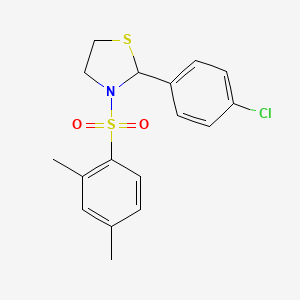![molecular formula C24H23N5O6S B11648244 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 (6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 是一种复杂的含氮有机分子,属于噻二唑并[3,2-a]嘧啶类。该化合物以其独特的结构为特征,包括一个噻二唑环与一个嘧啶环稠合在一起,以及各种官能团,例如亚氨基、甲氧基、硝基苯氧基和乙氧基基团。
准备方法
合成路线和反应条件
合成 (6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 通常需要多步有机反应。关键步骤包括:
噻二唑环的形成: 噻二唑环通过在特定条件下,例如使用含硫试剂和催化剂,使适当的前体环化合成。
嘧啶环的形成: 通过使合适的中间体与含氮试剂反应来构建嘧啶环。
官能团的引入:
工业生产方法
该化合物的工业生产可能涉及优化合成路线以实现更高的产率和纯度。这包括使用先进的技术,例如连续流动反应器、高通量筛选和工艺优化,以扩大合成规模。
化学反应分析
反应类型
(6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 会经历各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将硝基转化为氨基。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂,例如硼氢化钠 (NaBH₄) 和在催化剂存在下的氢气 (H₂)。
取代: 在特定条件下使用卤素(例如氯、溴)和亲核试剂(例如胺、醇)等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化衍生物,而还原可能会产生氨基取代化合物。
科学研究应用
(6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 有各种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子和作为有机合成试剂的砌块。
生物学: 它被研究用于其潜在的生物活性,例如抗菌、抗病毒和抗癌特性。
医学: 该化合物因其潜在的治疗应用而被研究,包括药物开发和药理学研究。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和涂料。
作用机制
(6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与生化途径的特定酶。
与受体相互作用: 调节受体活性以影响细胞信号传导。
改变基因表达: 影响与其生物活性相关的基因表达。
相似化合物的比较
类似化合物
(6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮: 可以与其他噻二唑并[3,2-a]嘧啶衍生物进行比较,例如:
独特性
(6Z)-5-亚氨基-6-{3-甲氧基-4-[2-(4-硝基苯氧基)乙氧基]亚苄基}-2-丙基-5,6-二氢-7H-[1,3,4]噻二唑并[3,2-a]嘧啶-7-酮 的独特性在于其特定的官能团及其排列,这些官能团赋予了独特的化学性质和潜在应用。特别是硝基苯氧基的存在,可能使其与其他类似化合物相比具有独特的生物活性 and 反应性。
属性
分子式 |
C24H23N5O6S |
|---|---|
分子量 |
509.5 g/mol |
IUPAC 名称 |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O6S/c1-3-4-21-27-28-22(25)18(23(30)26-24(28)36-21)13-15-5-10-19(20(14-15)33-2)35-12-11-34-17-8-6-16(7-9-17)29(31)32/h5-10,13-14,25H,3-4,11-12H2,1-2H3/b18-13-,25-22? |
InChI 键 |
MFOSQSRHCDFUIB-OQYABBNDSA-N |
手性 SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1 |
规范 SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)
![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)

![Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B11648198.png)
![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)
![5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11648227.png)

![2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)

